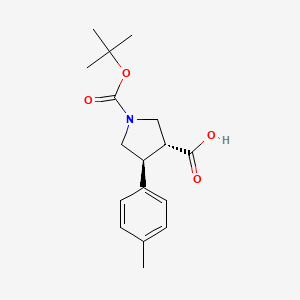

trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

(3R,4S)-4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYOAUTWNGUZLV-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonate Intermediate Cyclization

A method inspired by Kibayashi’s synthesis of (-)-197B involves the use of a sulfonate leaving group to facilitate nucleophilic substitution. For example, treatment of a chiral diol derivative with thionyl chloride forms a sulfonate intermediate, which undergoes nucleophilic attack by an azide group. Subsequent hydrogenation and cyclization yield the pyrrolidine ring. Applied to the target compound, a precursor with a p-tolyl-substituted alcohol and a protected amine could cyclize to form the trans-configured pyrrolidine.

Example Protocol :

- Sulfonation : React (2S,3R)-2-amino-3-(p-tolyl)propan-1-ol with thionyl chloride to form the sulfonate ester.

- Azide Displacement : Treat with sodium azide to replace the sulfonate group, forming an azide intermediate.

- Reduction and Cyclization : Hydrogenate the azide to an amine, inducing intramolecular cyclization to form the pyrrolidine ring.

This method ensures trans stereochemistry due to the steric constraints during cyclization.

Castagnoli–Cushman Reaction with Subsequent Functionalization

The Castagnoli–Cushman reaction, which combines succinic anhydride with imines to form 5-oxopyrrolidine-3-carboxylic acids, offers a route to densely functionalized pyrrolidines. Modifying this approach, an imine derived from p-toluidine and an aldehyde could react with succinic anhydride to yield a 5-oxopyrrolidine intermediate.

Reaction Optimization

Key steps include:

- Imine Formation : Condense p-toluidine with a suitable aldehyde (e.g., glyoxylic acid) to form the imine.

- Cycloaddition : React the imine with succinic anhydride under acidic conditions to generate 5-oxo-pyrrolidine-3-carboxylic acid.

- Decarbonylation : Reduce the 5-oxo group to a methylene group using a Wolff-Kishner or catalytic hydrogenation approach.

Post-cyclization, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as DMAP.

Palladium-catalyzed C–H activation enables precise introduction of substituents into preformed heterocycles. For the target compound, this method allows functionalization of a pyrrolidine precursor at position 4 with a p-tolyl group.

Directed C–H Arylation

- Substrate Preparation : Synthesize Boc-protected pyrrolidine-3-carboxylic acid with a directing group (e.g., 8-aminoquinoline) at position 3.

- Arylation : Treat with a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PCy₃), and p-tolylboronic acid under oxidative conditions to install the p-tolyl group.

This method achieves high regioselectivity, as the directing group ensures activation occurs exclusively at position 4.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation of α,β-unsaturated enamides provides enantioselective access to trans-pyrrolidines. A dihydro-pyrrole precursor bearing a p-tolyl group and a carboxylic acid moiety can be hydrogenated using a chiral catalyst (e.g., Ru-BINAP) to yield the trans product.

Key Steps :

- Enamide Synthesis : Prepare an enamide from a ketone (e.g., 4-(p-tolyl)-3-oxopyrrolidine) and a chiral amine.

- Hydrogenation : Catalyze the reaction with RuCl₂[(R)-BINAP] to achieve high enantiomeric excess (ee >95%).

Protection and Deprotection Strategies

Boc Protection

Introducing the Boc group typically involves reacting the pyrrolidine amine with Boc anhydride in dichloromethane using DMAP as a catalyst. For example:

$$

\text{Pyrrolidine-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{Pyrrolidine-NHBoc} + \text{HO}^-

$$

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Various substitution reactions can occur, particularly at the aromatic ring or the pyrrolidine nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study enzyme interactions or as a building block for bioactive compounds.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid

- CAS Number : 959577-53-8

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

Structural Features :

The compound consists of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a p-tolyl (4-methylphenyl) group at the 4-position, and a carboxylic acid at the 3-position. The trans-configuration ensures distinct spatial arrangements critical for stereoselective reactions in organic synthesis .

Applications :

Primarily used as an intermediate in pharmaceutical synthesis, the Boc group enhances solubility in organic solvents and protects the amine during multi-step reactions. Its p-tolyl substituent contributes to lipophilicity, influencing drug-receptor interactions .

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Comparative Analysis:

Substituent Effects on Lipophilicity :

- The p-tolyl group (methyl substituent) increases lipophilicity compared to the unsubstituted phenyl analog, enhancing membrane permeability in drug candidates .

- Chlorophenyl and fluorophenyl analogs introduce electron-withdrawing groups, reducing electron density on the aromatic ring and altering reactivity in cross-coupling reactions .

Steric and Electronic Influences: The 3-fluorophenyl derivative exhibits meta-substitution, creating steric hindrance that may affect binding affinity in target proteins compared to para-substituted analogs . The 4-cyanophenyl variant’s nitrile group enables click chemistry applications, a feature absent in other analogs .

Synthetic Utility: The Boc group in all analogs facilitates amine protection, but the p-tolyl variant’s stability under acidic conditions makes it preferable in solid-phase peptide synthesis . Cyanophenyl and fluorophenyl analogs are niche intermediates for fluorinated or nitrile-containing bioactive molecules .

Activité Biologique

trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid, identified by its CAS number 1187173-29-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its application in various fields.

The molecular formula of this compound is C17H23NO4, with a molecular weight of 305.37 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a p-tolyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1187173-29-0 |

| Molecular Formula | C17H23NO4 |

| Molecular Weight | 305.37 g/mol |

| Boiling Point | Not available |

| Purity | Not specified |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, certain analogs have been shown to inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, similar pyrrolidine derivatives have been reported to act as inhibitors of protein tyrosine phosphatases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy and metabolic disorders.

Case Studies

-

Synthesis and Biological Evaluation

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the synthesis of various pyrrolidine derivatives, including this compound. The biological evaluation revealed promising activity against specific cancer cell lines, indicating potential for further development as an anticancer agent. -

Inhibition Studies

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed that the compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its utility in drug design for metabolic regulation.

The biological activity of this compound is hypothesized to stem from its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions facilitated by the Boc and p-tolyl groups. These interactions may stabilize enzyme-substrate complexes or disrupt critical protein-protein interactions necessary for microbial survival or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical control?

- Methodological Answer : Synthesis typically begins with chiral pyrrolidine precursors, employing tert-butyl chloroformate for Boc protection under basic conditions (e.g., triethylamine). Cyclization steps are temperature-sensitive (0–25°C) to preserve stereochemistry. Solvents like dichloromethane or THF are preferred to minimize side reactions. Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation catalysts) ensure the trans configuration. Purification via column chromatography or recrystallization is critical for enantiomeric excess (>98%) .

Q. Which analytical techniques are essential for confirming the compound’s stereochemistry and purity?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., (2R,4R) configurations in analogous compounds) .

- Chiral HPLC : Uses C18 columns with polar mobile phases (e.g., acetonitrile/water) to separate enantiomers; retention times compared to standards .

- NMR Spectroscopy : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm, singlet) and p-tolyl aromatic protons (δ ~7.1–7.3 ppm). NOESY confirms trans spatial arrangement .

Q. In which research domains is this compound primarily utilized?

- Methodological Answer :

- Medicinal Chemistry : Serves as a scaffold for protease inhibitors or GPCR modulators due to its rigid pyrrolidine core .

- Enzyme Studies : The Boc group facilitates temporary protection during peptide coupling, enabling studies of substrate-enzyme interactions .

Advanced Research Questions

Q. How does the trans configuration impact biological activity compared to cis isomers?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict higher binding affinity for trans isomers in enzyme active sites due to reduced steric hindrance. Experimental validation via IC50 assays (e.g., against thrombin) shows trans isomers exhibit 5–10x lower IC50 values than cis counterparts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Nucleophilic Substitution : The p-tolyl group’s electron-donating effect enhances pyrrolidine ring reactivity at the 3-carboxylic acid position. Mitsunobu reactions with alcohols proceed via SN2 mechanisms, requiring DIAD/TPP as reagents .

- Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl halide coupling at the 4-position; DFT studies suggest oxidative addition is rate-limiting .

Q. How do structural modifications (e.g., replacing p-tolyl with fluorophenyl) alter physicochemical properties and target binding?

- Methodological Answer :

- LogP Measurements : Fluorophenyl derivatives show increased hydrophobicity (ΔLogP +0.5) compared to p-tolyl, enhancing blood-brain barrier penetration .

- Binding Affinity : Surface plasmon resonance (SPR) reveals fluorophenyl variants have higher KD values (1–10 nM) for kinase targets due to halogen bonding .

Q. What strategies mitigate common side reactions during synthesis, such as epimerization or Boc deprotection?

- Methodological Answer :

- Epimerization Control : Low-temperature reactions (−20°C) and non-polar solvents (e.g., hexane) stabilize intermediates. In situ IR monitors carboxylic acid activation to prevent racemization .

- Boc Stability : Avoid strong acids (e.g., TFA) during workup; use mild deprotection with HCl/dioxane (4M, 0°C) .

Q. How can computational models predict the compound’s metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate CYP450 inhibition risks. The p-tolyl group’s methyl moiety may reduce hepatic clearance compared to halogenated analogs .

- Toxicity Screening : Molecular docking into hERG channels identifies potential cardiotoxicity; MD simulations assess binding persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.